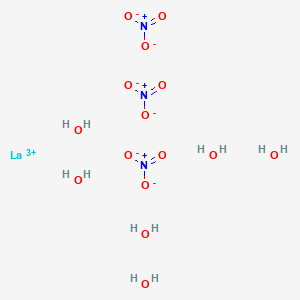
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has demonstrated promising results in several scientific studies. The purpose of
Wirkmechanismus
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the growth of microorganisms by disrupting their cell membrane or cell wall.
Biochemische Und Physiologische Effekte
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester in lab experiments is its ease of synthesis and purification. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester. One possible direction is the development of new organic compounds using this compound as a reagent. Another potential direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves the reaction of 4-bromo-3-chlorodithioanisole with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds such as benzimidazoles, 1,3,4-thiadiazoles, and pyrazoles. Additionally, carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
13037-38-2 |
|---|---|
Produktname |
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester |
Molekularformel |
C8H7BrClNS2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
Isomerische SMILES |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Kanonische SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Andere CAS-Nummern |
13037-38-2 |
Synonyme |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















